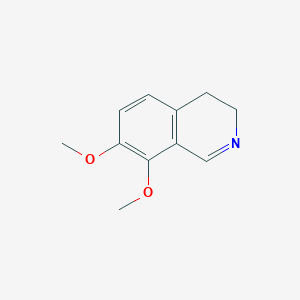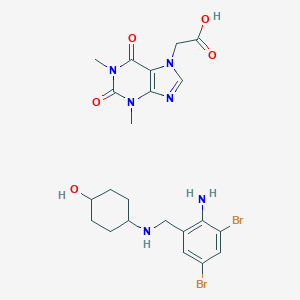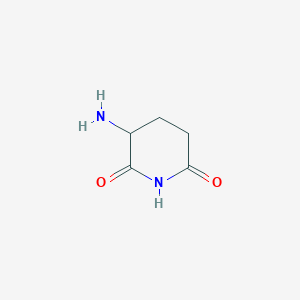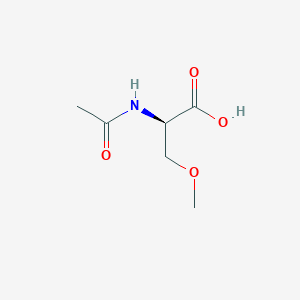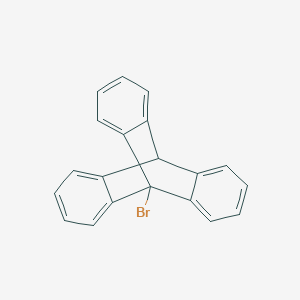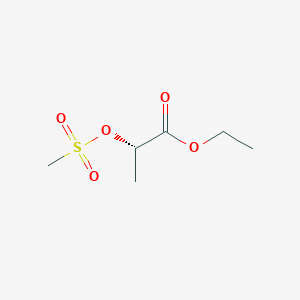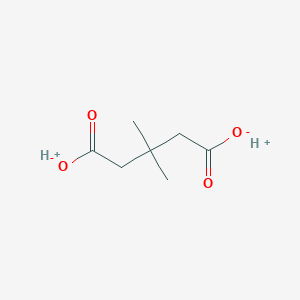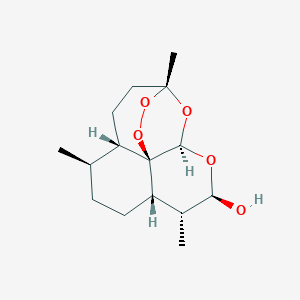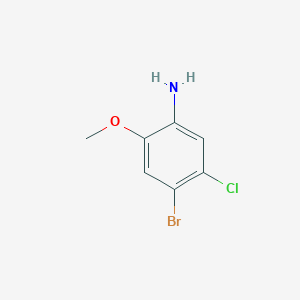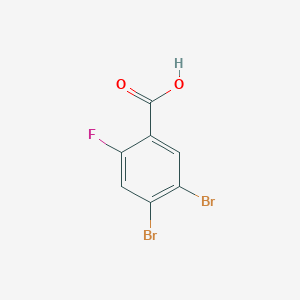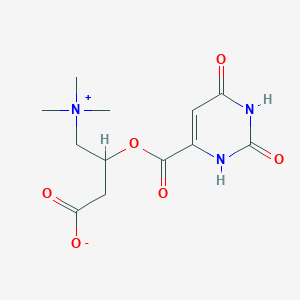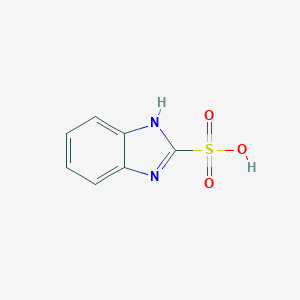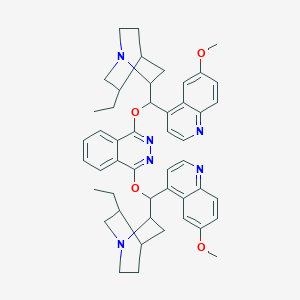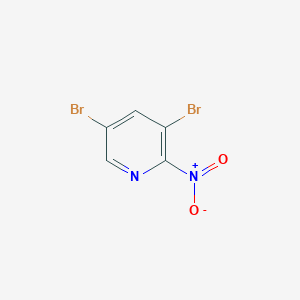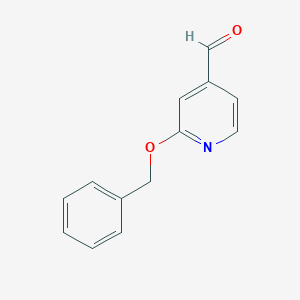
2-(Benzyloxy)isonicotinaldehyde
Descripción general
Descripción
“2-(Benzyloxy)isonicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound through bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)isonicotinaldehyde” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a pyridine ring with a formyl group (-CHO) at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Organic Transformations
Benzylation of Alcohols : A bench-stable pyridinium salt, 2-benzyloxy-1-methylpyridinium triflate, has been developed to convert alcohols into benzyl ethers, demonstrating the utility of benzyloxy compounds in organic synthesis. This method highlights the efficiency and versatility of benzyloxy derivatives in facilitating transformations under mild conditions with good to excellent yields (Poon & Dudley, 2006).
Synthesis of Heteroaryl-substituted Benzyloxy-benzaldehydes : The attachment of a five-membered heterocycle to benzyloxy-benzaldehyde, via Suzuki-Miyaura carbon-carbon cross-coupling reactions, is significant in drug design. This process showcases the adaptability of benzyloxy derivatives in medicinal chemistry, enabling the creation of structurally diverse compounds (Bölcskei, Német-Hanzelik, & Keglevich, 2022).
O-Benzylating Agents : The development of novel O-benzylating agents, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), demonstrates the role of benzyloxy derivatives in facilitating the introduction of benzyl protectors to sensitive functional groups in complex molecules. These agents enable selective modifications critical in synthesizing biologically active compounds (Yamada, Fujita, & Kunishima, 2012).
Material Science and Catalysis
Metal-Organic Frameworks (MOFs) : The crystalline molecular complexes formed by interactions between benzoic acid and isonicotinamide, facilitated by derivatives of 2-(benzyloxy)isonicotinaldehyde, underscore its importance in the design of MOFs. These structures are crucial for applications ranging from catalysis to gas storage (Seaton et al., 2009).
Nanocomposites and Catalysis : Benzyloxy derivatives have been used to synthesize nanocomposites, such as Ag@TiO2, which catalyze the formation of benzoxazole derivatives. This application demonstrates the potential of benzyloxy compounds in enhancing the efficiency of catalysts used in green chemistry and sustainable processes (Maleki et al., 2015).
Anticancer Research
- Anticancer Activity : Benzyloxybenzaldehyde derivatives have shown significant anticancer activity against HL-60 cells. Research in this area contributes to the development of new therapeutic agents, leveraging the structural features of benzyloxy derivatives for targeted action against cancer cells (Lin et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylmethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKQUWLKHTCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)isonicotinaldehyde | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

